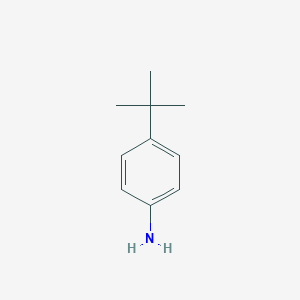

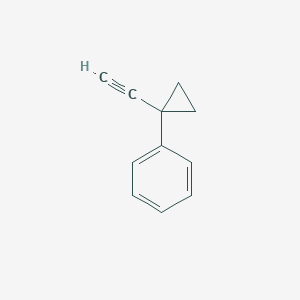

(1-Ethynylcyclopropyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

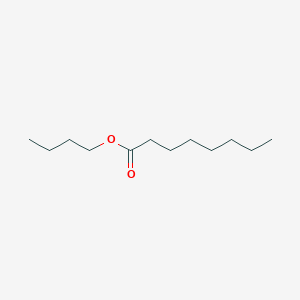

(1-Ethynylcyclopropyl)benzene is a compound that can be synthesized through various chemical reactions involving ethynyl groups and benzene derivatives. Although the specific compound is not directly studied in the provided papers, the synthesis and properties of similar ethynyl-substituted benzenes are discussed, which can provide insights into the chemistry of (1-Ethynylcyclopropyl)benzene.

Synthesis Analysis

The synthesis of ethynyl-substituted benzenes can be achieved through catalytic cycloisomerization, as demonstrated by the use of alkynophilic metal salts like PtCl2 and [RuCl2(CO)3]2, which catalyze the transformation of 1-alkyl-2-ethynylbenzenes into substituted indenes . Additionally, Sonogashira and Negishi cross-coupling reactions are employed to synthesize multi-ferrocenyl-functionalized cyclic systems, which involve the coupling of ethynyl groups with other organic moieties . These methods could potentially be adapted for the synthesis of (1-Ethynylcyclopropyl)benzene.

Molecular Structure Analysis

The molecular structure of ethynyl-substituted benzenes can be complex, with the potential for non-planar geometries and significant torsion angles, as observed in the case of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene . The presence of ethynyl groups can influence the overall conformation of the molecule, which is important for understanding the reactivity and properties of (1-Ethynylcyclopropyl)benzene.

Chemical Reactions Analysis

Ethynyl-substituted benzenes can participate in various chemical reactions, including photoreactions and cycloadditions. For instance, photolysis of ethynyl compounds can lead to intramolecular cycloaddition products . Moreover, the reactivity of ethynyl radicals in the formation of benzene rings in the interstellar medium suggests that ethynyl groups can be highly reactive intermediates in the synthesis of aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethynyl-substituted benzenes are influenced by their molecular structure. For example, coplanar and twisted conformations of diarylalkynes can affect their photophysical properties, such as fluorescence quantum yield and lifetime . The electrochemical properties, including redox behavior and charge transfer characteristics, are also affected by the presence of ethynyl and other substituent groups . These studies provide a foundation for predicting the properties of (1-Ethynylcyclopropyl)benzene.

Relevant Case Studies

While the provided papers do not directly discuss (1-Ethynylcyclopropyl)benzene, they offer case studies of related compounds. For example, the synthesis and structural investigation of 1,3,5-tris[4-(2-propynyloxy)phenyl]benzene provide insights into the conformation and potential reactivity of propeller-like molecules with ethynyl groups . Additionally, the synthesis of 1,4-bis[β-(p-phthalic anhydride)ethynyl]benzene through C—C coupling reactions highlights the versatility of ethynyl groups in forming complex aromatic structures .

Aplicaciones Científicas De Investigación

Photoreactions and Cycloadditions

Photolysis studies of compounds structurally related to "(1-Ethynylcyclopropyl)benzene" have shown the formation of novel intramolecular cycloaddition products. These studies provide insights into the behavior of ethynyl and cyclopropyl groups under photochemical conditions, highlighting potential pathways for synthesizing complex cyclic compounds. For instance, photolysis of 1-(3-hydroxy-2-pyridyl)-2-(pentamethyldisilanyl)ethyne in benzene led to novel intramolecular cycloaddition products via silacyclopropene intermediates, showcasing the utility of these reactions in synthesizing new chemical entities with potential applications in materials science and organic synthesis (Park & Baek, 2003).

Asymmetric Substitutions and Mechanistic Studies

The addition of cyclopropyl alkynes to asymmetrically substituted disilenes has been investigated, revealing insights into the regiochemistry of the ring-opened products. Such studies are crucial for understanding the mechanisms behind these reactions and for developing new synthetic strategies for functionalized materials (Henry et al., 2019).

Aggregation-Induced Emission (AIE)

Research on tetraphenylethene-containing diynes, closely related to "(1-Ethynylcyclopropyl)benzene," has led to the development of materials that exhibit aggregation-induced emission, a property highly sought after in the development of new fluorescent materials for sensors and optoelectronic devices. The synthesis and characterization of such compounds have paved the way for applications in fluorescent photopatterning, optical limiting, and explosive detection (Hu et al., 2012).

Catalytic Cyclizations and Aromatization Reactions

Catalytic cyclizations of alkyl-1-ethynylbenzene derivatives have been explored, demonstrating the potential of these substrates in forming indene and indanone structures through ruthenium-catalyzed processes. Such reactions are integral to synthetic organic chemistry, offering pathways to complex aromatic compounds with potential applications in pharmaceuticals and materials science (Odedra et al., 2007).

Sensing Applications

The development of nanoscopic cages with organometallic backbones incorporating "(1-Ethynylcyclopropyl)benzene" analogues has been explored for sensing applications. These materials have shown promise as selective sensors for picric acid, an explosive compound, demonstrating the utility of these compounds in developing novel sensing materials (Samanta & Mukherjee, 2013).

Propiedades

IUPAC Name |

(1-ethynylcyclopropyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-2-11(8-9-11)10-6-4-3-5-7-10/h1,3-7H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMJNHMUPFGYFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CC1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577867 |

Source

|

| Record name | (1-Ethynylcyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Ethynylcyclopropyl)benzene | |

CAS RN |

139633-98-0 |

Source

|

| Record name | (1-Ethynylcyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.